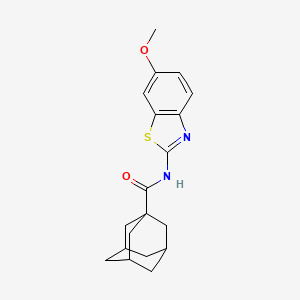

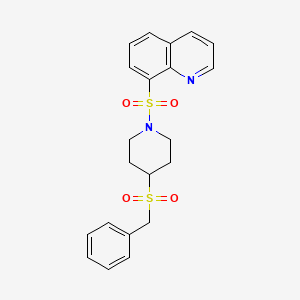

![molecular formula C18H15N3O3 B2591957 7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide CAS No. 1396854-73-1](/img/structure/B2591957.png)

7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyrazolo[3,4-b]pyridine . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design . Another study reported the microwave-assisted synthesis of a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzofuran ring, a pyrazolo[1,5-a]pyridine moiety, and a carboxamide group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Scientific Research Applications

Cancer Therapy and CDK2 Inhibition

The compound has been investigated for its potential as a cancer therapy agent. Researchers have designed and synthesized derivatives featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These novel compounds were found to selectively inhibit CDK2, a protein kinase involved in cell cycle regulation. Notably, some derivatives demonstrated superior cytotoxic activity against cancer cell lines (such as MCF-7, HCT-116, and HepG-2) compared to the standard drug sorafenib .

Anticancer Activity in Different Cell Lines

Compound 36, a benzofuran derivative related to our compound of interest, has shown significant cell growth inhibitory effects. In various cancer cell types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer, it exhibited promising inhibition rates. These findings highlight the potential of benzofuran derivatives, including our compound, as anticancer agents .

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Researchers have employed multicomponent methods to synthesize pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been reported to possess good antiproliferative activity against breast cancer cell lines (MCF-7 and LN) and were also studied through molecular docking .

Ultrasonic-Assisted Synthesis and Anticancer Screening

The compound has been synthesized using ultrasonic-assisted methods. Its anticancer potential was evaluated in vitro, contributing to our understanding of its biological activity .

Future Directions

Mechanism of Action

Target of Action

Compounds with similar pyrazolo[1,5-a]pyrimidine scaffolds have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .

Mode of Action

Based on the information about similar compounds, it can be inferred that these compounds might interact with their targets (like cdk2) and inhibit their activity . This inhibition could lead to alterations in cell cycle progression .

Biochemical Pathways

Compounds with similar structures have been reported to affect pathways related to cell cycle regulation . By inhibiting CDK2, these compounds could potentially disrupt the normal progression of the cell cycle, leading to cell cycle arrest .

Result of Action

Similar compounds have shown significant inhibitory activity against certain cell lines . They have been reported to cause alterations in cell cycle progression and induce apoptosis within cells .

properties

IUPAC Name |

7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-23-15-7-4-5-12-9-16(24-17(12)15)18(22)19-10-13-11-20-21-8-3-2-6-14(13)21/h2-9,11H,10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGPWWHOGYNVMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=C4C=CC=CN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

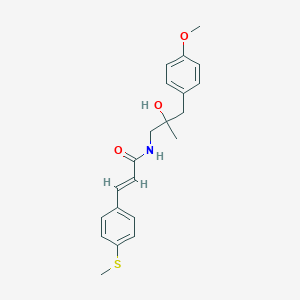

![2-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2591874.png)

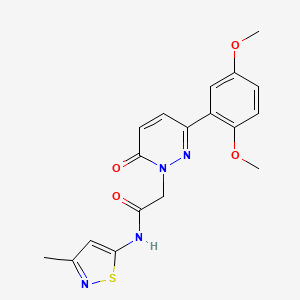

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2591877.png)

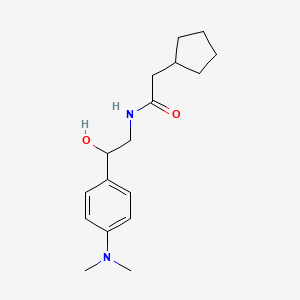

![N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2591880.png)

![N4-(4-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2591890.png)

![3-Methyl-2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-3,4-dihydroquinazolin-4-one](/img/structure/B2591894.png)

amine](/img/structure/B2591895.png)